molecular formula C9H11N3 B161230 4-(1,2-Diaminoethyl)benzonitrile CAS No. 132261-27-9

4-(1,2-Diaminoethyl)benzonitrile

Cat. No. B161230
M. Wt: 161.2 g/mol
InChI Key: GNWGFLWLFFVTRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,2-Diaminoethyl)benzonitrile, also known as DAEBN, is a chemical compound that has gained attention in scientific research due to its potential use in various applications.

Mechanism Of Action

The mechanism of action of 4-(1,2-Diaminoethyl)benzonitrile is not fully understood. However, studies suggest that it may function by disrupting bacterial cell membranes, leading to cell death.

Biochemical And Physiological Effects

4-(1,2-Diaminoethyl)benzonitrile has been shown to have low toxicity in vitro, making it a promising candidate for further study. Additionally, studies have demonstrated that 4-(1,2-Diaminoethyl)benzonitrile has antioxidant properties, which may have potential therapeutic applications.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(1,2-Diaminoethyl)benzonitrile in lab experiments is its low toxicity, which allows for the use of higher concentrations without adverse effects. However, one limitation is its limited solubility in water, which may make it difficult to use in certain applications.

Future Directions

There are several future directions for research on 4-(1,2-Diaminoethyl)benzonitrile. One area of interest is its potential use as an antimicrobial agent, particularly in the development of new antibiotics. Additionally, further study is needed to fully understand the mechanism of action of 4-(1,2-Diaminoethyl)benzonitrile and its potential therapeutic applications. Finally, research could be conducted to improve the solubility of 4-(1,2-Diaminoethyl)benzonitrile in water, making it more versatile for use in various applications.
Conclusion
In conclusion, 4-(1,2-Diaminoethyl)benzonitrile is a chemical compound that has gained attention in scientific research due to its potential use in various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-(1,2-Diaminoethyl)benzonitrile could lead to the development of new antibiotics and other therapeutic applications.

Synthesis Methods

4-(1,2-Diaminoethyl)benzonitrile can be synthesized through a multi-step process starting from 4-nitrobenzaldehyde. The first step involves the reduction of 4-nitrobenzaldehyde to 4-aminobenzaldehyde using sodium borohydride. The second step involves the reaction of 4-aminobenzaldehyde with ethylenediamine to form 4-(1,2-Diaminoethyl)benzaldehyde. The final step involves the cyclization of 4-(1,2-Diaminoethyl)benzaldehyde with potassium cyanide to produce 4-(1,2-Diaminoethyl)benzonitrile.

Scientific Research Applications

4-(1,2-Diaminoethyl)benzonitrile has been studied for its potential use in various applications, including as a fluorescent probe for detecting metal ions, as a corrosion inhibitor for steel, and as a ligand for metal complexes. Additionally, 4-(1,2-Diaminoethyl)benzonitrile has shown potential as an antimicrobial agent, with studies demonstrating its ability to inhibit the growth of various bacterial strains.

properties

CAS RN

132261-27-9

Product Name

4-(1,2-Diaminoethyl)benzonitrile

Molecular Formula

C9H11N3

Molecular Weight

161.2 g/mol

IUPAC Name

4-(1,2-diaminoethyl)benzonitrile

InChI

InChI=1S/C9H11N3/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,9H,6,11-12H2

InChI Key

GNWGFLWLFFVTRP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)C(CN)N

Canonical SMILES

C1=CC(=CC=C1C#N)C(CN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.